molecular formula C21H17N3O5 B11294460 ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate

ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B11294460
M. Wt: 391.4 g/mol
InChI Key: YXJSWRJBEWXNQN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester. This is typically done using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its activity against various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds are also heterocyclic and have been studied for their potential as therapeutic agents.

    Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds have similar structural features and are investigated for their biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H17N3O5/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)

InChI Key

YXJSWRJBEWXNQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

Origin of Product

United States

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